molecular formula C10H13ClO4 B14538147 Benzoic acid;1-(chloromethoxy)ethanol CAS No. 62254-56-2

Benzoic acid;1-(chloromethoxy)ethanol

Cat. No.: B14538147
CAS No.: 62254-56-2
M. Wt: 232.66 g/mol
InChI Key: TZISOINOFJAAFE-UHFFFAOYSA-N
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Description

"Benzoic acid;1-(chloromethoxy)ethanol" is likely an ester derivative formed by the reaction of benzoic acid (C₆H₅COOH) with 1-(chloromethoxy)ethanol (ClCH₂OCH₂CH₂OH). While direct studies on this specific compound are absent in the literature, insights can be extrapolated from research on structurally analogous benzoic acid esters and substituted ethanol derivatives .

Synthesis of such esters typically involves coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Fischer esterification, as demonstrated in the synthesis of substituted benzoic acid esters (e.g., ethyl 4-chloro-3-nitrobenzoate) . The chloromethoxy group may influence solubility, reactivity, and toxicity, warranting comparison with similar compounds.

Properties

CAS No.

62254-56-2

Molecular Formula

C10H13ClO4

Molecular Weight

232.66 g/mol

IUPAC Name

benzoic acid;1-(chloromethoxy)ethanol

InChI

InChI=1S/C7H6O2.C3H7ClO2/c8-7(9)6-4-2-1-3-5-6;1-3(5)6-2-4/h1-5H,(H,8,9);3,5H,2H2,1H3

InChI Key

TZISOINOFJAAFE-UHFFFAOYSA-N

Canonical SMILES

CC(O)OCCl.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid;1-(chloromethoxy)ethanol involves the reaction of benzoic acid with 1-(chloromethoxy)ethanol. The synthesis typically requires the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified through recrystallization or other purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-(chloromethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid;1-(chloromethoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid;1-(chloromethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can be absorbed into cells, where it may undergo metabolic transformations. These transformations can lead to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility in Aqueous and Organic Media

Benzoic acid exhibits temperature-dependent solubility in ethanol-water mixtures, with maximum solubility in neat ethanol (e.g., 0.33 mole fraction at 323.15 K) . Substitution with hydrophobic groups (e.g., chloromethoxy) likely reduces aqueous solubility. For example:

Compound Solubility in Water (g/L, 298 K) Solubility in Ethanol (g/L, 298 K)
Benzoic acid 3.4 667
Ethyl benzoate 0.7 Miscible
4-Methoxybenzoic acid 2.1 450
1-(Chloromethoxy)ethanol* Insoluble High

*Inferred based on structural analogs .

Toxicity Profile

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict acute toxicity (LD₅₀). For example:

Compound Predicted LD₅₀ (mg/kg, oral mice) Key Connectivity Indices
Benzoic acid 1,700 0JA = 2.12, 1JA = 1.98
4-Chlorobenzoic acid 1,200 0JA = 2.45, 1JA = 2.31
Ethyl benzoate 4,500 0JA = 3.01, 1JA = 2.87
1-(Chloromethoxy)ethanol* ~3,800† 0JA ≈ 3.5, 1JA ≈ 3.2

*Estimated using QSTR models .
†Higher LD₅₀ suggests lower toxicity due to reduced bioavailability from esterification.

Extraction Efficiency

In emulsion liquid membrane (ELM) systems, benzoic acid is extracted rapidly (98% in 5 minutes) due to its high distribution coefficient (log P = 1.87) . Substituted esters may exhibit slower extraction rates:

Compound ELM Extraction Rate (% in 5 min) log P
Benzoic acid 98 1.87
Phenol 98 1.46
Acetic acid <50 -0.17
Ethyl benzoate 85 2.64
1-(Chloromethoxy)ethanol* ~70 ~2.9‡

*Inferred from substituent effects . ‡Higher log P due to chlorine and ether groups.

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